5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid

Übersicht

Beschreibung

A compound’s description usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

This compound has been linked to the study of neurodegenerative diseases due to its structural similarity to β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid. BMAA has been associated with neurotoxicity and the occurrence of neurodegenerative diseases . Research into analogs like Glutaric Acid-2-methylamino-5-nitromonoanilide could provide insights into the molecular mechanisms underlying these conditions.

Ecological Significance in Cyanobacteria

Studies have shown that compounds similar to Glutaric Acid-2-methylamino-5-nitromonoanilide can influence the basic metabolism and cell development in cyanobacteria . This includes effects on nitrogen fixation, photosynthesis, carbon fixation, and other biosynthetic processes, which are crucial for understanding ecological dynamics and the role of cyanobacteria in various ecosystems.

Allelopathic Interactions

The bioactivity of this compound suggests potential allelopathic applications, where it could be used to study the competitive interactions among different species in an ecosystem, particularly involving cyanobacteria and phytoplankton . This could lead to discoveries in how species assert dominance or survive in competitive environments.

Modulation of Sympathetic Regulation

Research indicates that BMAA and its analogs can modulate sympathetic regulation and homeostasis of polyamines, which are important for cellular functions . By studying Glutaric Acid-2-methylamino-5-nitromonoanilide, scientists can explore its effects on physiological and pathological processes, including neurotransmission and cardiovascular health.

Toxicity and Antioxidant Capacity

The compound’s effect on the generation of reactive oxygen species and antioxidant capacity has been observed in liver, kidney, and colorectal adenocarcinoma cells . This line of research is significant for understanding the non-neuronal toxicity and potential therapeutic applications or risks associated with this compound.

Pharmaceutical Intermediate

Glutaric Acid-2-methylamino-5-nitromonoanilide serves as an intermediate in the production of Bendamustine, a drug used in chemotherapy . This highlights its importance in pharmaceutical manufacturing and the potential for developing new medications.

Proteomics and Transcriptomics

The compound’s impact on cellular processes can be studied using proteomics and transcriptomics, particularly in photoautotrophic prokaryotes like cyanobacteria . This research can uncover how such compounds affect protein expression and gene regulation, contributing to our understanding of cellular biology.

Mitochondrial Function and ATPase Activity

Studies have shown that BMAA and its analogs can influence mitochondrial function and ATPase activity . This is crucial for understanding energy metabolism in cells and could have implications for diseases where mitochondrial dysfunction is a key factor.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes involved in amino acid and protein biosynthesis . These enzymes are crucial for the vitality of fungi, and blocking their action often leads to growth inhibition .

Mode of Action

It’s possible that it may interact with its targets in a similar manner to other aminosalicylic acids, which are known to be bacteriostatic against mycobacterium tuberculosis . They prevent the multiplication of bacteria without destroying them and also inhibit the onset of bacterial resistance to other drugs .

Biochemical Pathways

It’s possible that it may affect the biosynthesis of amino acids and proteins, as suggested by studies on similar compounds . These pathways are rich in enzymes that are descriptive of fungi, and their inhibition often leads to growth inhibition .

Pharmacokinetics

BMAA is cleared from plasma in a rapid distribution phase followed by a slower elimination phase . After continuous infusion, steady-state brain concentrations can be achieved .

Result of Action

Similar compounds have been found to have potent regulatory effects on the basic metabolism and cell development of organisms like cyanobacteria . They influence cell differentiation and primary metabolic processes such as nitrogen fixation, photosynthesis, carbon fixation, and various biosynthetic processes .

Action Environment

The action of Glutaric Acid-2-methylamino-5-nitromonoanilide may be influenced by environmental factors. For instance, cyanobacteria were found to be more sensitive to exogenous BMAA under nitrogen-limited growth conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the availability of nutrients in the environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBOWQSCVIKQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517746 | |

| Record name | 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91644-13-2 | |

| Record name | 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

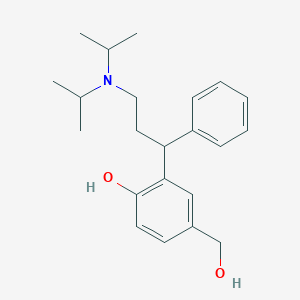

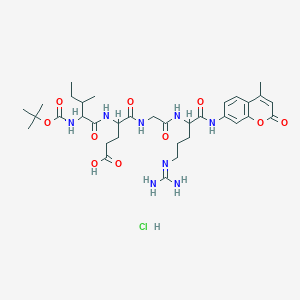

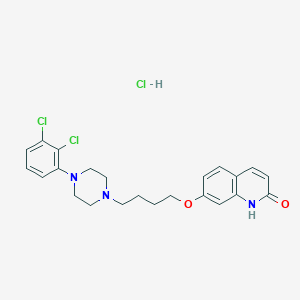

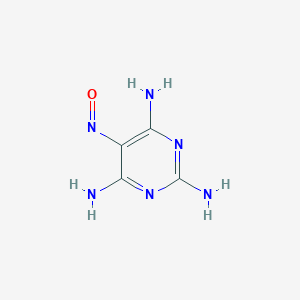

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)